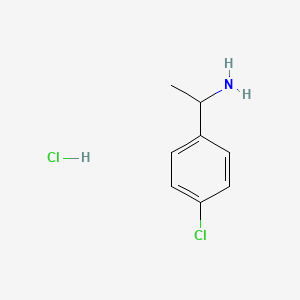

1-(4-Chlorophenyl)ethanamine HCl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Chlorophenyl)ethanamine hydrochloride is an organic compound with the molecular formula C8H11Cl2N. It is a chiral amine, often used in various chemical and pharmaceutical applications. The compound is known for its clear, pale yellow appearance and is sensitive to air and moisture .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)ethanamine hydrochloride can be synthesized through several methods. One common approach involves the reduction of 1-(4-chlorophenyl)ethanone using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: In industrial settings, the compound is often produced through catalytic hydrogenation of the corresponding nitrile or nitro compound. This method is preferred due to its efficiency and scalability .

Analyse Chemischer Reaktionen

Coordination Complex Formation

This compound forms chiral tetrachlorocobaltate(II) salts with cobalt chloride under acidic conditions. When reacted with CoCl₂ in ethanolic HCl, it produces [rac-fpeaH]₂[CoCl₄] (where rac-fpeaH = protonated 1-(4-chlorophenyl)ethanamine) .

Reaction Conditions :

-

Catalyst : None

-

Solvent : Ethanol (acidified with conc. HCl)

-

Temperature : Reflux (~78°C)

-

Time : 3 hours

The resulting cobalt complex crystallizes in a centrosymmetric space group (P1), forming helical structures via H-bonding between ethylammonium cations and [CoCl₄]²⁻ anions. Chirality arises from the resolution of racemic amine during crystallization.

Enzymatic Acylation

Enantioselective acylation of the amine group is achieved using penicillin acylase from Alcaligenes faecalis in aqueous medium. This reaction selectively acetylates the (R)-enantiomer to yield N-phenylacetyl-(R)-1-(4-chlorophenyl)ethylamine .

| Parameter | Value |

|---|---|

| Enzyme Source | Alcaligenes faecalis |

| Acyl Donor | Phenylacetic acid derivatives |

| Solvent | Aqueous buffer |

| Selectivity | >98% ee for (R)-enantiomer |

This method is critical for resolving racemic mixtures and producing enantiopure intermediates for pharmaceuticals.

Acid-Base Reactions and Salt Formation

As a hydrochloride salt, the compound undergoes neutralization with strong bases (e.g., NaOH) to liberate the free amine:

C8H11Cl2N+NaOH→C8H10ClN+NaCl+H2O

The free amine exhibits higher nucleophilicity, enabling further derivatization (e.g., alkylation, Schiff base formation).

Potential Hydrogenation and Reduction Pathways

While direct hydrogenation studies on 1-(4-chlorophenyl)ethanamine HCl are sparse, analogous systems (e.g., urea derivatives) suggest possible pathways using Ru-based catalysts and KO tBu* under high H₂ pressure . For example:

| Substrate | Catalyst | Conditions | Product |

|---|---|---|---|

| Urea derivatives | (PPh₃)₃RuCl₂ + triphos | 140–160°C, 50 bar H₂ | N-Monomethylamines |

Similar conditions could reduce the amine to secondary or tertiary analogs, though experimental validation is required.

Key Reactivity Trends

-

Nucleophilicity : The primary amine group participates in alkylation, acylation, and coordination.

-

Aromatic Substitution : The 4-chlorophenyl group directs electrophilic attacks to the meta position but resists nucleophilic substitution due to electron withdrawal.

-

Chiral Resolution : Enzymatic and crystallographic methods enable isolation of enantiopure forms for asymmetric synthesis .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C8H11ClN

- CAS Number : 6299-02-1

- Chirality : The compound exists in two enantiomeric forms, which can exhibit different biological activities.

Synthesis and Derivatives

1-(4-Chlorophenyl)ethanamine hydrochloride is often synthesized via various methods, including the reaction of 4-chlorobenzyl chloride with ethylamine. Its derivatives have been explored for multiple applications:

- N-phenylacetyl-(R)-1-(4-chlorophenyl)ethylamine : This derivative is synthesized through enantioselective acylation using penicillin acylase from Alcaligenes faecalis, highlighting its utility in pharmaceutical applications .

Pharmaceutical Applications

-

Antidepressant and Neurological Research :

- The compound has been investigated for its potential antidepressant effects, particularly in the context of selective serotonin reuptake inhibitors (SSRIs). Studies suggest that 1-(4-Chlorophenyl)ethanamine hydrochloride may enhance the efficacy of certain SSRIs by modulating neurotransmitter activity .

- Chiral Resolution :

- Synthesis of Coordination Compounds :

Table 1: Summary of Research Applications

Case Study: Antidepressant Efficacy

A study explored the effects of 1-(4-Chlorophenyl)ethanamine hydrochloride on animal models subjected to stress-induced depression. Results indicated a significant reduction in depressive behaviors when combined with SSRIs, suggesting a synergistic effect that warrants further investigation into its mechanism of action.

Case Study: Chiral Resolution

Research conducted on the use of binaphthoic acid as a resolving agent for 1-(4-Chlorophenyl)ethanamine hydrochloride demonstrated successful chirality switching. This method not only improved yields but also facilitated the production of high-purity enantiomers necessary for pharmacological testing .

Wirkmechanismus

The mechanism of action of 1-(4-Chlorophenyl)ethanamine hydrochloride involves its interaction with various molecular targets. It can act as a substrate for enzymes, facilitating enzymatic reactions. The compound’s effects are mediated through its interaction with specific receptors and enzymes, leading to changes in cellular processes .

Vergleich Mit ähnlichen Verbindungen

1-(4-Chlorophenyl)ethanamine: The free base form of the compound, which lacks the hydrochloride salt.

4-Chloro-α-methylbenzylamine: A structurally similar compound with a different substitution pattern.

Uniqueness: 1-(4-Chlorophenyl)ethanamine hydrochloride is unique due to its specific chiral properties and its ability to form stable hydrochloride salts. This makes it particularly useful in pharmaceutical applications where stability and solubility are crucial .

Eigenschaften

IUPAC Name |

1-(4-chlorophenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN.ClH/c1-6(10)7-2-4-8(9)5-3-7;/h2-6H,10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BADVPOKOZMYLPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Cl)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.